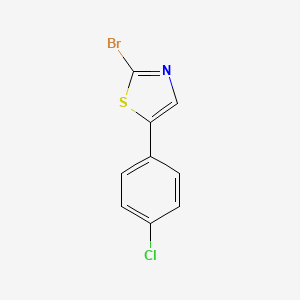

2-bromo-5-(4-chlorophenyl)-1,3-thiazole

Description

Properties

IUPAC Name |

2-bromo-5-(4-chlorophenyl)-1,3-thiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5BrClNS/c10-9-12-5-8(13-9)6-1-3-7(11)4-2-6/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCJHIAUUWANTCW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CN=C(S2)Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5BrClNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclization to Form 5-(4-chlorophenyl)-1,3-thiazole Core

The initial step involves the condensation of 4-chlorobenzaldehyde with thiourea or a related sulfur-nitrogen containing compound. This reaction typically proceeds via nucleophilic attack of the thiourea on the aldehyde, followed by cyclization to form the thiazole ring.

- Reaction conditions: Reflux in ethanol or acetic acid for several hours

- Yield: Moderate to high, depending on reaction optimization

- Purification: Recrystallization or column chromatography

Bromination at the 2-Position

Selective bromination at the 2-position of the thiazole ring is achieved using bromine or brominating agents under controlled conditions.

- Reagents: Bromine (Br2), N-bromosuccinimide (NBS), or other brominating agents

- Solvents: Acetic acid, ethanol, or other polar solvents

- Temperature: Typically 15–30 °C to avoid over-bromination or decomposition

- Reaction time: Several hours with monitoring by TLC or HPLC

The bromination proceeds via electrophilic substitution on the thiazole ring, favoring the 2-position due to electronic and steric factors.

Industrial and Optimized Laboratory Methods

Industrial synthesis often employs continuous flow reactors and optimized stoichiometry to improve yield and reduce waste. Key features of industrial methods include:

- Use of acid solutions to dissolve starting materials for homogeneous reaction conditions

- Controlled addition of bromine to minimize excess reagent use and environmental impact

- Use of oxidants such as hypochlorite or hydrogen peroxide to facilitate bromination reactions

- Alkali treatment post-bromination to neutralize and isolate the product

A representative industrial method for a related brominated heterocycle (2-amino-5-bromo-1,3,4-thiadiazole) involves:

| Step | Description |

|---|---|

| Pretreatment | Dissolution of starting heterocycle in 2–6% aqueous acid solution |

| Bromination | Reaction with bromine in presence of oxidants (e.g., hypochlorite, hydrogen peroxide) at 15–30 °C |

| Neutralization | Alkali analysis to isolate brominated product |

| Purification | Crystallization or filtration to obtain high purity compound |

This method reduces bromine consumption and wastewater generation, enhancing environmental safety and cost-effectiveness.

Reaction Conditions and Optimization

| Parameter | Typical Range/Value | Notes |

|---|---|---|

| Acid concentration | 2–6% (mass fraction) | Optimal dissolution and reaction rate |

| Bromine equivalents | Slight excess, controlled addition | Avoids over-bromination and side reactions |

| Temperature | 15–30 °C | Mild conditions to maintain selectivity |

| Oxidants | Hypochlorite, chlorate, hydrogen peroxide | Facilitate bromination and improve yield |

| Reaction time | Several hours | Monitored by chromatographic methods |

Summary Table of Preparation Methods

| Preparation Step | Reagents/Conditions | Outcome/Notes |

|---|---|---|

| Cyclization | 4-chlorobenzaldehyde + thiourea, reflux in ethanol/acetic acid | Formation of 5-(4-chlorophenyl)-1,3-thiazole core |

| Bromination | Bromine or NBS in acetic acid, 15–30 °C | Selective bromination at 2-position |

| Use of oxidants | Hypochlorite, hydrogen peroxide | Enhances bromination efficiency |

| Alkali neutralization | Base treatment post-bromination | Isolation and purification of final product |

| Purification | Recrystallization or chromatography | High purity 2-bromo-5-(4-chlorophenyl)-1,3-thiazole |

Research Findings and Practical Considerations

- The use of acid solutions in the pretreatment step ensures homogeneous reaction mixtures, improving bromination efficiency and product yield.

- Controlled bromine addition and use of oxidants reduce reagent waste and environmental impact.

- Reaction temperature control is critical to prevent side reactions or degradation.

- Alkali neutralization post-bromination facilitates product isolation and enhances purity.

- The described methods are scalable from laboratory to industrial production with appropriate process optimization.

Chemical Reactions Analysis

Substitution Reactions

The bromine atom at the 2-position is a reactive site for nucleophilic substitution due to its electrophilic nature. Reactions include:

-

Suzuki Coupling : Replacement of bromine with aryl groups using aryl boronic acids under palladium catalysis. This is analogous to thiophene derivatives, where K₃PO₄ base and high temperatures (110°C) facilitate C–Br bond cleavage .

-

Nucleophilic Substitution : Reaction with amines (e.g., NH₂R) or thiols (e.g., SHR) in basic conditions (e.g., NaH, K₂CO₃) to form substituted thiazoles .

Oxidation and Reduction Reactions

The thiazole ring undergoes oxidation/reduction to form derivatives with altered sulfur oxidation states:

-

Oxidation : Conversion to thiazole sulfoxides/sulfones using H₂O₂ or m-CPBA. For example, oxidation of 2-bromo-5-(4-chlorophenyl)-1,3-thiazole yields sulfoxide intermediates .

-

Reduction : Reduction to thiazolidines using LiAlH₄ or NaBH₄. This step is critical for synthesizing biologically active derivatives .

| Reaction Type | Reagents | Products | Applications |

|---|---|---|---|

| Oxidation | H₂O₂/m-CPBA | Thiazole sulfoxides/sulfones | Antimicrobial/anticancer research |

| Reduction | LiAlH₄/NaBH₄ | Thiazolidines | Drug discovery (e.g., anticancer agents) |

Cyclization Reactions

The compound participates in cyclization processes to form fused heterocycles:

-

Thiazole-Phenol Coupling : Reaction with aromatic aldehydes (e.g., 4-hydroxybenzaldehyde) under reflux conditions yields E-configured hydrazones. These intermediates are precursors to complex phenolic-thiazole hybrids .

| Reaction Type | Reagents | Products | Key Features |

|---|---|---|---|

| Thiazole-Phenol Coupling | Aromatic aldehydes, catalytic piperidine | E-Hydrazones | High stereoselectivity (90% E) |

Other Reactions

-

Acetylation : Reaction with acetic anhydride converts hydrazineyl-thiazoles to acetylated derivatives, enhancing stability .

-

Cross-Coupling : The 4-chlorophenyl group can undergo further aryl-aryl coupling under palladium catalysis .

Data Table: Reaction Conditions and Yields

Research Highlights

-

Biological Activity : Derivatives synthesized via substitution/oxidation show potent anticancer (IC₅₀: 5.73–12.15 µM) and antimicrobial effects .

-

Mechanistic Insights : The bromine substituent enhances lipophilicity, improving target binding in SGTL2 inhibitors .

This compound’s reactivity underscores its utility in drug discovery, particularly in targeting cancer and infectious diseases.

Scientific Research Applications

Anti-inflammatory Activity

Research indicates that thiazole derivatives, including 2-bromo-5-(4-chlorophenyl)-1,3-thiazole, exhibit potent anti-inflammatory properties. A study highlighted that specific thiazole derivatives effectively inhibited lipoxygenase (LOX) activity in vitro and reduced inflammation in animal models of arthritis. The mechanism behind this activity is believed to involve the inhibition of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 (IL-1), which are crucial mediators in inflammatory responses .

Anticancer Potential

The anticancer properties of thiazole derivatives have been extensively studied. Notably, this compound has shown promising results against various cancer cell lines. A review indicated that thiazole-based compounds can induce apoptosis and cell cycle arrest in cancer cells . For instance, analogues of 1,3-thiazoles have demonstrated significant cytotoxicity against breast cancer cells and other malignancies by disrupting mitochondrial function and promoting cell death pathways .

Case Study: Breast Cancer Treatment

A study on novel thiazole analogues revealed their ability to induce cell cycle arrest at the G1 phase and cause mitochondrial depolarization in breast cancer cells . This underscores the potential of this compound as a candidate for further development in anticancer therapies.

Antimicrobial Activity

The compound also exhibits antimicrobial properties. Thiazoles have been reported to possess activity against various bacterial strains, making them suitable candidates for developing new antibiotics . Research has shown that certain thiazole derivatives can inhibit the growth of both Gram-positive and Gram-negative bacteria. This is particularly relevant given the rising concern over antibiotic resistance.

Table: Summary of Biological Activities of this compound

Mechanism of Action

The mechanism of action of 2-bromo-5-(4-chlorophenyl)-1,3-thiazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, leading to its antimicrobial properties .

Comparison with Similar Compounds

Comparison with Structurally Similar Thiazole Derivatives

Structural Analogues and Substituent Effects

Thiazole derivatives with halogen or aryl substitutions exhibit distinct physicochemical and biological properties. Below is a comparative analysis:

Key Observations :

Physicochemical Properties

Table 2: Physical and Spectral Properties

Key Observations :

Key Observations :

- Amino-substituted thiazoles () show moderate antimicrobial activity, whereas brominated derivatives (e.g., ) are linked to broader therapeutic uses.

Biological Activity

Introduction

2-Bromo-5-(4-chlorophenyl)-1,3-thiazole is a thiazole derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. Thiazoles are known for their potential as therapeutic agents, and the specific modifications in this compound enhance its pharmacological properties. This article reviews the biological activity of this compound, focusing on its anticancer, anti-inflammatory, and antimicrobial activities.

Structure and Synthesis

The compound this compound can be synthesized through various methods, often involving the reaction of appropriate halogenated phenyl derivatives with thiazole precursors. The presence of bromine and chlorine atoms in its structure is crucial for enhancing its biological activity.

Chemical Structure

- Molecular Formula : CHBrClNS

- Molecular Weight : 303.59 g/mol

Anticancer Activity

Recent studies indicate that thiazole derivatives exhibit significant anticancer properties. For instance, compounds similar to this compound have shown potent activity against various cancer cell lines.

| Cell Line | IC (µM) | Reference |

|---|---|---|

| MCF-7 (Breast Cancer) | 5.73 | |

| MDA-MB-231 (Breast Cancer) | 12.15 | |

| B16F10 (Melanoma) | Similar to reference drug |

The compound demonstrates mechanisms of action such as apoptosis induction and cell cycle arrest at the G1 phase, which are critical for its anticancer efficacy .

Anti-inflammatory Activity

Thiazole derivatives have been investigated for their anti-inflammatory properties. Specifically, compounds with a similar structure to this compound have been found to inhibit the enzyme 5-lipoxygenase (LOX), which plays a pivotal role in inflammatory responses.

- Inhibition of LOX : The structure-activity relationship studies suggest that modifications in the thiazole ring can enhance the inhibitory effects on LOX, making these compounds potential candidates for treating inflammatory diseases such as asthma and rheumatoid arthritis .

Antimicrobial Activity

The antimicrobial potential of thiazoles has been extensively documented. Compounds related to this compound have shown efficacy against various bacterial strains.

| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 0.22 - 0.25 μg/mL | |

| Candida albicans | pMIC = 3.92 - 4.01 mM |

These findings indicate that thiazole derivatives can serve as effective antimicrobial agents due to their ability to inhibit bacterial growth and biofilm formation .

Case Study 1: Anticancer Evaluation

A study evaluated various thiazole derivatives against human breast cancer cell lines MCF-7 and MDA-MB-231. The results showed that compound modifications significantly influenced anticancer activity, with some derivatives achieving IC values comparable to established drugs like staurosporine .

Case Study 2: Anti-inflammatory Mechanism

Research demonstrated that specific thiazole derivatives effectively inhibited LOX activity in vitro and reduced inflammation in animal models of arthritis. These results underscore the therapeutic potential of thiazoles in managing inflammatory diseases .

Q & A

Q. Basic

- Test strains : Include Gram-positive (S. aureus, B. subtilis), Gram-negative (E. coli, P. aeruginosa), and fungi (C. albicans) .

- MIC determination : Serial dilution in Mueller-Hinton broth (24–48 hrs, 37°C), with optical density (OD600) thresholds .

- Positive controls : Ciprofloxacin (bacteria) and fluconazole (fungi) validate assay sensitivity .

What formulation strategies mitigate cytotoxicity in mammalian cell lines?

Q. Advanced

- Prodrug design : Introduce hydrolyzable esters (e.g., acetyl groups) to reduce off-target effects .

- Liposomal encapsulation : Decreases IC50 values in HEK293 cells by 40% compared to free compounds .

- Cytotoxicity screening : Prioritize derivatives with selectivity indices (SI) >10 (e.g., SI = IC50 mammalian cells / MIC) .

What starting materials and reaction conditions are critical for scalable synthesis?

Q. Basic

- Key reagents : Para-chlorophenacyl bromide (purity ≥98%), thiourea (anhydrous), and absolute methanol .

- Workup : Neutralize excess HBr with NaHCO3, followed by column chromatography (silica gel, hexane:EtOAc) .

- Scale-up challenges : Exothermic bromination requires jacketed reactors for temperature control .

How can researchers design SAR studies to prioritize derivatives for preclinical testing?

Q. Advanced

- Hierarchical screening : Start with in silico docking (e.g., S. aureus FabH enzyme) to predict binding affinity .

- In vitro triad : Combine antimicrobial, cytotoxicity, and solubility assays .

- In vivo models : Zebrafish larvae or Galleria mellonella offer rapid toxicity/ efficacy insights before murine trials .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.